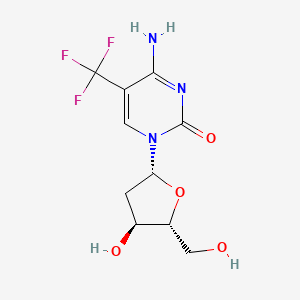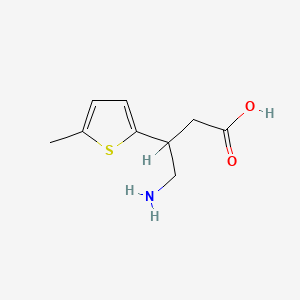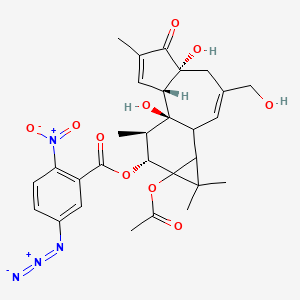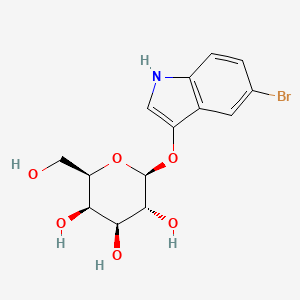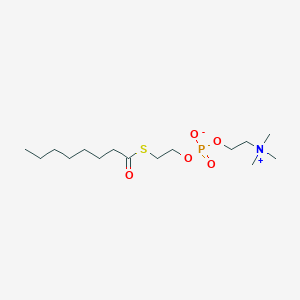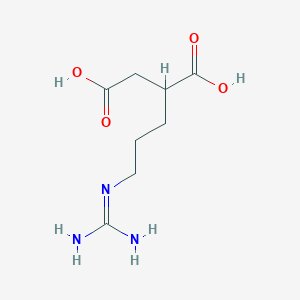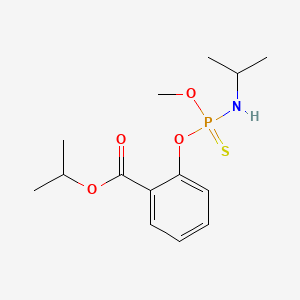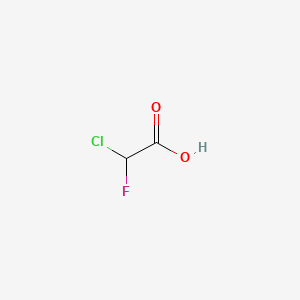
Chlorofluoroacetic acid
Overview
Description
Synthesis Analysis
Chlorofluoroacetic acid can be synthesized from chlorodifluoroacetic acid derivatives through Reformatskii-type reactions, presenting an extension to the syntheses of fluorine-containing molecules (Lang & Schaub, 1988). Additionally, methyl dichlorofluoroacetate, prepared from methyl trichloroacetate and antimony(III) fluoride, undergoes reductive coupling–elimination reactions to yield (Z)-α-fluoro-α,β-unsaturated carboxylic acid methyl esters (Ishihara & Kuroboshi, 1987).
Molecular Structure Analysis
The optical purity and absolute configuration of chlorofluoroacetic acid have been established through n.m.r analysis and X-ray diffraction studies, revealing its S-configuration (Bellucci, Berti, Bettoni, & Macchia, 1973).
Chemical Reactions and Properties
Chlorofluoroacetic acid participates in various chemical reactions, including the synthesis of optically active derivatives and the preparation of chlorofluoroiodomethane through stereoselective decarboxylation (Crassous, Jiang, Schurig, & Polavarapu, 2004). Its reactivity has been exploited in the synthesis of a wide range of fluorine-containing synthetic building blocks (Greuter, Lang, & Romann, 1988).
Physical Properties Analysis
The study of electron-induced reactions in molecular nanofilms of chlorodifluoroacetic acid reveals insights into its physical behavior under electron stimulation, demonstrating the formation of fragment anions and CO2 upon extended electron irradiation (Orzol, König-Lehmann, Illenberger, & Kopyra, 2010).
Chemical Properties Analysis
Chlorodifluoroacetic acid exhibits phytotoxic properties, potentially acting through the inhibition of the citric acid cycle. A study on its toxicity to aquatic macrophytes like Lemna gibba and Myriophyllum spicatum shows minimal risk at environmental concentrations, indicating its stability and lack of degradation in aquatic systems (Hanson, Sibley, Mabury, Muir, & Solomon, 2001).
Scientific Research Applications
1. Application in Biological and Medicinal Chemistry
- Summary of the application : Chlorofluoroacetic acid (CFA) is used as a warhead for covalent modification of SARS-CoV-2 Main Protease (Mpro), a cysteine protease essential for viral replication .
- Methods of application : The Ugi multi-component reaction employing chlorofluoroacetic acid allowed rapid generation of CFA derivatives . A practical protocol for the optical resolution of chlorofluoroacetic acid was established, which enabled the isolation of the stereoisomers of the best CFA compound .
- Results or outcomes : Kinetic analysis revealed that ®-CFA is crucial for both binding affinity and the rate of irreversible inactivation of Mpro . This highlights the prominent influence of the CFA chirality on the covalent modification of cysteine .
2. Application in Toxicological Sciences
- Summary of the application : Chlorofluoroacetic acid (CFA) is used in the study of nephrotoxicity in rats .
- Methods of application : Rats were given a single dose of 1.5 mmol/kg CFA . Urinalysis and light microscopic analysis were conducted to investigate the nephrotoxicity of CFA .
- Results or outcomes : Rats given 1.5 mmol/kg CFA became anuric and died within 24 hours . Rats given 0.6–1.2 mmol/kg CFA developed polyuria, glycosuria, and renal proximal tubular damage .
3. Application in Environmental Science
- Summary of the application : Chlorofluoroacetic acid (CFA) is used as a highly versatile derivatizing agent .
- Methods of application : The specific methods of application are not detailed in the source .
- Results or outcomes : The specific results or outcomes are not detailed in the source .
4. Application in Organic Synthesis
- Summary of the application : Chlorofluoroacetic Acid is primarily used as an intermediate in the synthesis of various organic compounds .
- Methods of application : It can undergo reactions such as esterification, amidation, and nucleophilic substitution, similar to other carboxylic acids .
- Results or outcomes : The specific results or outcomes are not detailed in the source .
5. Application in Polymer Science
- Summary of the application : Chlorofluoroacetic acid (CFAA) is used in the synthesis of polymers .
- Methods of application : CFAA is a highly reactive compound useful in a variety of chemical reactions, including oxidation, halogenation, and substitution reactions .
- Results or outcomes : The specific results or outcomes are not detailed in the source .
6. Application in Stereochemistry
- Summary of the application : Chlorofluoroacetic acid is a versatile derivatizing agent for obtaining diastereomeric esters from chiral alcohols .
- Methods of application : The specific methods of application are not detailed in the source .
- Results or outcomes : The stereochemistry of the resulting esters reflects their steric arrangement and preference for identical conformations in solution and chromatographic processes .
Safety And Hazards
CFA is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
While specific future directions for CFA were not found in the search results, it is worth noting that research into similar compounds continues to be a topic of interest . For instance, per- and polyfluoroalkyl substances, which include many types of anthropogenic chemicals, have been the subject of extensive research due to their unique physiochemical properties .
properties
IUPAC Name |
2-chloro-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKZDFUXGHTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870547 | |
| Record name | Chlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorofluoroacetic acid | |
CAS RN |
471-44-3 | |
| Record name | Chlorofluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorofluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 471-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(fluoro)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



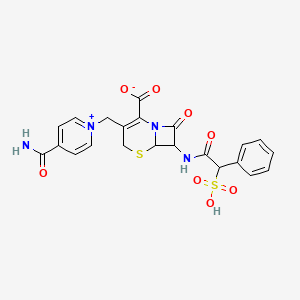

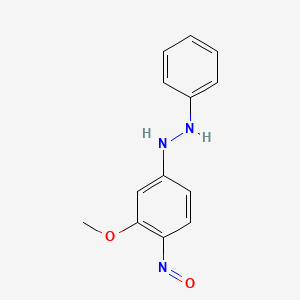
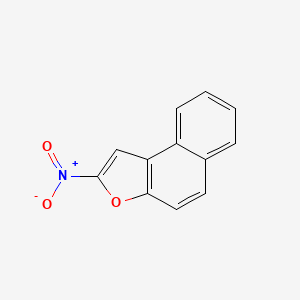
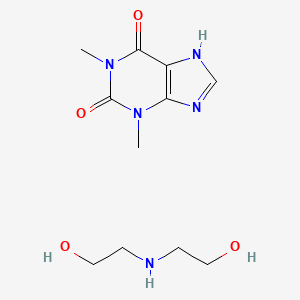
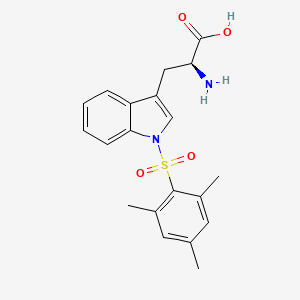
![Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B1211266.png)
